5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-14-6-5-11-25-13-18(23-21(14)25)16-7-3-4-8-17(16)24-29(26,27)20-12-15(22)9-10-19(20)28-2/h3-13,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXINAWFXQWDMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=C(C=CC(=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides and features an imidazo[1,2-a]pyridine moiety. Its structural characteristics suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant findings from diverse sources.
Chemical Structure and Properties
The molecular formula of 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅FN₂O₃S |
| Molecular Weight | Approximately 325.36 g/mol |
| SMILES Representation | CCOC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)F |
Research indicates that compounds within the imidazo[1,2-a]pyridine class can interact with various biological targets, including kinases involved in cancer signaling pathways. Specifically, derivatives like 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide may inhibit phosphoinositide 3-kinase alpha (PI3Kα), which plays a crucial role in tumor growth and survival .
Antitumor Activity
Several studies have demonstrated the antitumor potential of imidazo[1,2-a]pyridine derivatives. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. IC50 values were reported in the nanomolar range, indicating potent growth inhibition .
- Mechanistic Insights : The antitumor activity is believed to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Bacterial Inhibition : Preliminary studies indicated that 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has activity against various bacterial strains, with effective concentrations comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Modifications in the imidazo structure have been linked to enhanced antimicrobial efficacy, suggesting that specific substituents can significantly influence biological outcomes .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 15 µM, demonstrating strong antiproliferative effects. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related sulfonamides. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. This suggests potential applications in treating bacterial infections .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-3-yl)ethyl)benzamide | Similar imidazo structure | Antitumor activity |
| 5-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-4-yl)butanamide | Fluorinated variant | Enhanced kinase inhibition |
| N-(4-(8-methylimidazo[1,2-a]pyridin-6-yl)-phenyl)-acetamide | Acetamide derivative | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
